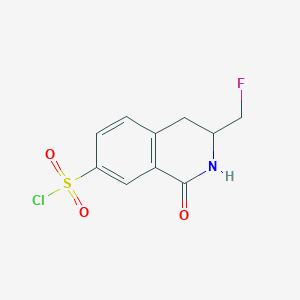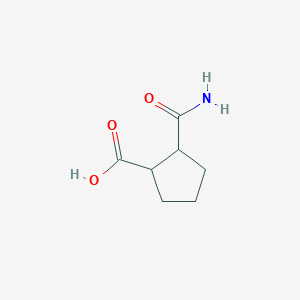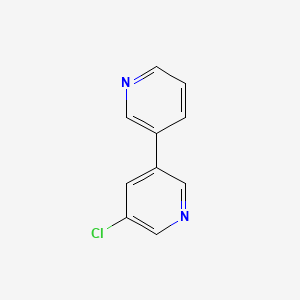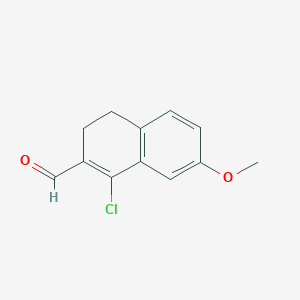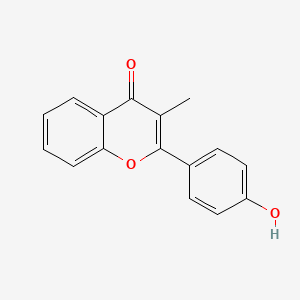
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one
Descripción general
Descripción
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one , also known as 4-Hydroxyphenylacetic acid , is a chemical compound found in olive oil and beer . It is a polyphenolic building block with various applications.
Synthesis Analysis
The synthesis of 4-Hydroxyphenylacetic acid involves reducing 4-hydroxymandelic acid using elemental phosphorus and iodine . This process yields the desired compound.
Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 , with a molar mass of 152.149 g/mol . It appears as a beige powder and has a melting point of approximately 150°C .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized via the Knoevenagel reaction and studied for its crystal structure and physico-chemical properties, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Spectroscopic Analysis and Quantum Studies
- Spectroscopic analysis and quantum mechanical studies of similar flavonoid compounds, including 5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, were conducted to understand their stability, reactivity, and potential photovoltaic efficiency (Al-Otaibi et al., 2020).
Green Synthesis Approaches
- A greener synthesis protocol for 3-Se/S-4H-chromen-4-ones, which are structurally similar, was described, highlighting environmentally friendly synthesis methods (Rafique et al., 2017).
Biological Activity Studies
- Studies on Pd(II) complexes with 3-formyl chromone Schiff bases related to 4H-chromen-4-ones showed potential antibacterial activity and were compared to standard drugs for their antioxidant activity (Kavitha & Reddy, 2016).
Colorimetric Recognition and Sensor Development
- A study on the colorimetric recognition of Cu2+ and CN− by asymmetric coumarin-conjugated naphthol groups in aqueous solution demonstrates the application of chromen-2-ones in developing chemical sensors (Jo et al., 2014).
Antimicrobial Effects
- Research on 4-hydroxy-chromen-2-one derivatives highlighted their significant antibacterial activity against strains like Staphylococcus aureus and E. coli, suggesting their use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Direcciones Futuras
: Papadopoulos, G., & Boskou, D. (1991). “Antioxidant effect of natural phenols on olive oil.” Journal of the American Oil Chemists’ Society, 68(9), 669. DOI: 10.1007/BF02662292 : Determination of free and bound phenolic acids in beer. M. Nardini and A. Ghiselli, Food Chemistry, January 2004, Volume 84, Issue 1, Pages 137–143. DOI: 10.1016/S0308-8146(03)00257-700257-7)
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(18)13-4-2-3-5-14(13)19-16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKDSVRGSOSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468903 | |
| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55456-75-2 | |
| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



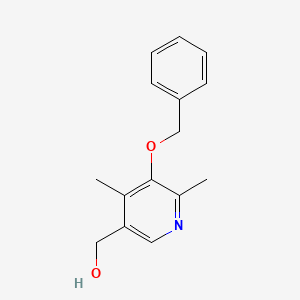
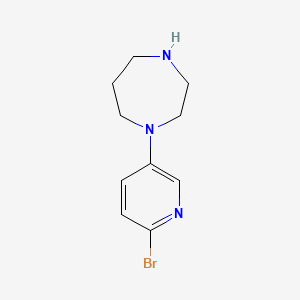

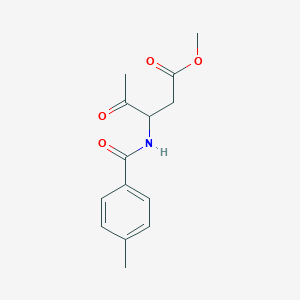

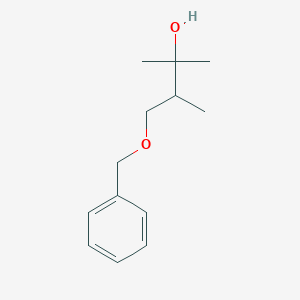
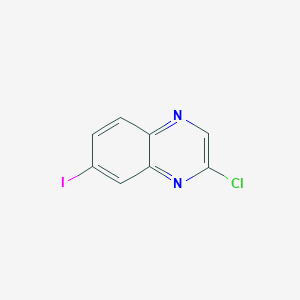
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)
